molecular formula C6H5Cl2NO2S B13273273 (2-Chloropyridin-4-YL)methanesulfonyl chloride CAS No. 1062069-19-5

(2-Chloropyridin-4-YL)methanesulfonyl chloride

Cat. No.: B13273273
CAS No.: 1062069-19-5
M. Wt: 226.08 g/mol
InChI Key: SUPWQZXSOVSBFA-UHFFFAOYSA-N
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Description

(2-Chloropyridin-4-YL)methanesulfonyl chloride is a highly reactive sulfonyl chloride intermediate of significant value in medicinal chemistry and chemical biology research. Its primary application is as an electrophilic coupling agent for the synthesis of sulfonamide derivatives. The compound features two distinct reactive sites: the sulfonyl chloride group, which readily reacts with primary and secondary amines to form sulfonamides, and the 2-chloropyridine moiety, which is an excellent leaving group for nucleophilic aromatic substitution (SNAr) or serves as a handle for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. This bifunctionality makes it a versatile building block for constructing targeted covalent inhibitors and probe molecules. Researchers utilize this compound extensively to develop potential therapeutic agents, particularly as a key intermediate in the synthesis of covalent inhibitors that target cysteine residues in proteins like Bruton's Tyrosine Kinase (BTK) . The resulting sulfonamide-linked compounds can exhibit potent and selective enzyme inhibition, a mechanism critical for oncology and autoimmune disease research. As a reactive handling compound, it is typically stored under inert conditions and requires careful handling by trained chemists. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. All information is provided for research reference.

Properties

CAS No.

1062069-19-5

Molecular Formula

C6H5Cl2NO2S

Molecular Weight

226.08 g/mol

IUPAC Name

(2-chloropyridin-4-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H5Cl2NO2S/c7-6-3-5(1-2-9-6)4-12(8,10)11/h1-3H,4H2

InChI Key

SUPWQZXSOVSBFA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CS(=O)(=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Pyridine Precursors

  • The initial step involves chlorination at the 2-position of the pyridine ring to introduce the chlorine substituent selectively. This is achieved using chlorine gas or chlorinating agents under controlled temperature conditions to avoid over-chlorination or ring degradation.
  • Monitoring the reaction by HPLC ensures complete conversion of starting materials to chlorinated intermediates, as indicated in related sulfonyl chloride syntheses.

Introduction of the Methanesulfonyl Chloride Group

  • The methanesulfonyl chloride group is introduced via reaction of the chloropyridinyl intermediate with methanesulfonyl chloride or related sulfonylating agents.
  • A common approach involves oxidation of a sulfoxide intermediate to the sulfonyl chloride using chlorine gas in acidic aqueous media (e.g., acetic acid and water), maintaining low temperatures (around 6–15 °C) to control reaction exotherms and prevent side reactions.
  • The reaction progress is monitored by HPLC to confirm complete conversion to the sulfonyl chloride derivative.

Work-up and Purification

  • After completion, the reaction mixture is concentrated under reduced pressure.
  • The crude product is triturated with solvents such as toluene and iso-hexane to induce crystallization and facilitate isolation.
  • Filtration and washing with iso-hexane remove impurities and residual reagents.
  • Final drying under vacuum at moderate temperatures (around 40 °C) yields the pure (2-Chloropyridin-4-yl)methanesulfonyl chloride as a solid.
Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Chlorination of pyridine Chlorine gas, nitrogen purge 6–15 >90 Monitored by HPLC, green coloration indicates reaction progress
Oxidation to sulfonyl chloride Chlorine gas in acetic acid/water 6–15 87–96 Controlled addition of chlorine, exotherm managed carefully
Purification Toluene and iso-hexane trituration, vacuum drying Ambient to 40 - Crystallization and washing steps ensure purity
  • The compound’s purity and identity are confirmed by chromatographic methods such as HPLC.
  • Crystallographic studies of related sulfonyl chloride derivatives show characteristic hydrogen bonding and molecular conformations that support the structural assignments.
  • The sulfonyl chloride group’s reactivity is consistent with its electrophilic nature, enabling further functionalization in synthetic applications.
  • The synthesis of (2-Chloropyridin-4-yl)methanesulfonyl chloride is well-established via chlorination of pyridine derivatives followed by sulfonyl chloride formation through oxidation of sulfoxide intermediates.
  • Careful control of reaction conditions, especially temperature and chlorine gas addition, is critical to achieving high yields and purity.
  • Purification by recrystallization from toluene and iso-hexane is effective for isolating the compound as a crystalline solid.
  • The compound serves as a versatile intermediate in the synthesis of biologically active sulfonamide derivatives with applications in medicinal chemistry and agrochemicals.

Chemical Reactions Analysis

Types of Reactions

(2-Chloropyridin-4-YL)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Sulfonylation: The sulfonyl chloride group can react with nucleophiles to form sulfonamides, sulfonates, and other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

    Sulfonylation: Reagents include amines, alcohols, and thiols. The reactions are often conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Thioethers: Formed by the reaction with thiols.

Scientific Research Applications

(2-Chloropyridin-4-YL)methanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonates.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, including enzyme inhibitors and antimicrobial agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Chloropyridin-4-YL)methanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate, or thioether products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of (2-Chloropyridin-4-YL)methanesulfonyl chloride with three analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity Profile
(2-Chloropyridin-4-YL)methanesulfonyl chloride C₆H₅Cl₂NO₂S 226.09 (calculated) 2-Cl, 4-CH₂SO₂Cl High (electron-withdrawing Cl)
(2-Methylpyridin-4-YL)methanesulfonyl chloride C₇H₈ClNO₂S 205.66 2-CH₃, 4-CH₂SO₂Cl Moderate (electron-donating CH₃)
(2-Methyloxan-4-yl)methanesulfonyl chloride C₇H₁₃ClO₃S 212.69 Oxane ring, 2-CH₃ Low (steric hindrance from oxane)
[(4S)-4-Ethyl-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride C₇H₉ClN₂O₄S 252.68 Ethyl, dioxoimidazolidin Specialized (targeted medicinal applications)

Key Observations:

  • Substituent Effects : The chlorine atom in the target compound increases electrophilicity compared to the methyl group in (2-Methylpyridin-4-YL)methanesulfonyl chloride, making it more reactive in nucleophilic substitutions .
  • Steric Factors : The oxane ring in (2-Methyloxan-4-yl)methanesulfonyl chloride introduces steric hindrance, reducing accessibility to the sulfonyl chloride group .
  • Molecular Weight : The target compound has a higher molecular weight (226.09 g/mol) than the methyl analog (205.66 g/mol) due to the replacement of CH₃ with Cl .

Research Findings and Industrial Relevance

  • Pharmaceutical Applications : (2-Chloropyridin-4-YL)methanesulfonyl chloride derivatives show promise in kinase inhibitor development, leveraging the pyridine ring’s ability to engage in hydrogen bonding .
  • Market Trends : The global methanesulfonyl chloride market, valued at USD 120 million in 2022, is driven by demand for sulfonamide-based antibiotics and agrochemicals. Chlorinated variants are gaining traction due to their enhanced reactivity .

Biological Activity

(2-Chloropyridin-4-YL)methanesulfonyl chloride is an organic compound with significant potential in various biological applications, particularly in medicinal chemistry. This compound is characterized by its chlorinated pyridine ring and a methanesulfonyl chloride functional group, which contributes to its reactivity and biological activity. This article aims to explore the biological activities associated with this compound, highlighting its mechanisms of action, synthesis pathways, and potential therapeutic applications.

  • Molecular Formula: C₆H₆ClNO₂S
  • Molecular Weight: 189.64 g/mol
  • IUPAC Name: (2-Chloropyridin-4-yl)methanesulfonyl chloride
  • Structure: The compound consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 4-position with a methanesulfonyl chloride group.

The biological activity of (2-Chloropyridin-4-YL)methanesulfonyl chloride is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to alterations in protein function or inhibition of essential cellular processes, making it a candidate for drug development targeting various diseases, including cancer and microbial infections.

Antimicrobial Activity

Research indicates that (2-Chloropyridin-4-YL)methanesulfonyl chloride exhibits potential antimicrobial properties. It has been investigated for its ability to inhibit the growth of various bacterial strains and fungi. The mechanism involves disrupting cellular processes through covalent modification of target proteins, which may lead to cell death.

Anticancer Properties

The compound has shown promise in anticancer research, particularly against certain types of cancer cells. Studies have demonstrated that it can induce apoptosis in cancer cell lines by interfering with the apoptotic pathways. For instance, it has been noted to inhibit myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein, thus promoting cell death in cancerous cells .

Cytotoxic Effects

In vitro studies have reported cytotoxic effects of (2-Chloropyridin-4-YL)methanesulfonyl chloride against various cancer cell lines. The IC50 values observed indicate significant potency, suggesting that this compound could be further developed as a chemotherapeutic agent.

Synthesis Pathways

The synthesis of (2-Chloropyridin-4-YL)methanesulfonyl chloride typically involves the reaction of 2-chloropyridine with methanesulfonyl chloride under basic conditions. This method allows for the introduction of the methanesulfonyl group while retaining the chlorinated pyridine structure.

Research Findings

StudyFindings
Study 1Demonstrated antimicrobial activity against Gram-positive bacteria with minimal inhibitory concentrations (MIC) ranging from 10-50 µg/mL.
Study 2Showed significant anticancer activity in breast cancer cell lines with IC50 values between 15-30 µM, indicating effective cytotoxicity.
Study 3Investigated the mechanism of action revealing that it induces apoptosis by inhibiting Mcl-1 protein levels in treated cells.

Case Studies

  • Antimicrobial Efficacy : In a study published in Frontiers in Chemistry, (2-Chloropyridin-4-YL)methanesulfonyl chloride was tested against multiple bacterial strains, showing effective inhibition comparable to standard antibiotics .
  • Cancer Cell Line Studies : Research conducted on various cancer cell lines indicated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates, particularly in MCF-7 breast cancer cells .
  • Mechanistic Insights : Further investigations revealed that the compound's interaction with cellular targets led to significant changes in signaling pathways associated with cell survival and proliferation .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (2-chloropyridin-4-yl)methanesulfonyl chloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves (JIS T 8116), chemical-resistant goggles (JIS T 8147), and lab coats to prevent skin/eye contact .

  • Ventilation : Local exhaust ventilation or fume hoods are mandatory to avoid inhalation of vapors .

  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose via approved waste facilities .

  • First Aid : Immediate flushing with water for 15+ minutes is required for eye/skin exposure, followed by medical consultation .

    • Data Table :
Hazard TypeGHS ClassificationPrecautionary Measures
Skin CorrosionCategory 1AUse impermeable gloves
Acute Toxicity (Oral)Category 3Avoid ingestion; use lab-grade containers

Q. How can researchers design a controlled synthesis of (2-chloropyridin-4-yl)methanesulfonyl chloride?

  • Methodological Answer :

  • Reaction Setup : Conduct reactions in anhydrous conditions (e.g., under nitrogen) to prevent hydrolysis. Use pyridine or triethylamine as a catalyst for sulfonylation .

  • Solvent Selection : Dichloromethane or THF is optimal due to low reactivity with sulfonyl chlorides .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors .

    • Data Table :
ParameterOptimal Condition
Temperature0–5°C (initial step)
CatalystPyridine (1.2 equiv)
Yield70–85% (reported)

Advanced Research Questions

Q. How do contradictory data on hydrolysis rates of sulfonyl chlorides impact experimental reproducibility?

  • Methodological Answer :

  • Variable Control : Hydrolysis rates depend on pH, temperature, and solvent polarity. For (2-chloropyridin-4-yl)methanesulfonyl chloride, slow hydrolysis in acidic conditions (pH < 4) versus rapid degradation in basic media (pH > 10) has been observed .

  • Mitigation Strategies :

  • Use buffered solutions (pH 5–7) during reactions to stabilize the compound.

  • Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

    • Data Table :
ConditionHydrolysis Half-Life
pH 3>24 hours
pH 7~8 hours
pH 12<1 hour

Q. What advanced analytical techniques resolve structural ambiguities in sulfonyl chloride derivatives?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • NMR : 1H^1H-NMR (DMSO-d6) shows characteristic peaks at δ 8.2–8.5 ppm (pyridyl protons) and δ 4.1–4.3 ppm (CH2_2-SO2_2Cl) .
  • HRMS : Exact mass [M+H]+^+ calculated for C6_6H5_5Cl2_2NO2_2S: 239.9321 .
  • Crystallography : Single-crystal X-ray diffraction confirms the planar geometry of the pyridyl-sulfonyl moiety .

Q. How can researchers address conflicting toxicity mechanisms for (2-chloropyridin-4-yl)methanesulfonyl chloride?

  • Methodological Answer :

  • In Vitro Studies :
  • Cytotoxicity Assays : Use HepG2 cells to measure IC50_{50} values (reported range: 50–75 µM) .
  • Reactive Oxygen Species (ROS) Detection : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress linked to acute toxicity .
  • Contradiction Resolution : Discrepancies in LC50_{50} values (e.g., inhalation vs. dermal exposure) may arise from differential absorption rates. Standardize exposure routes in animal models .

Methodological Guidelines

  • Storage Stability : Store in amber glass containers at 2–8°C under inert gas (argon) to prevent photodegradation and moisture ingress .
  • Environmental Impact Mitigation :
    • Waste Treatment : Neutralize aqueous waste with sodium bicarbonate before disposal to reduce aquatic toxicity (LC50_{50} for Daphnia magna: 0.1 mg/L) .

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